diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16300514
InChI: InChI=1S/C21H22N4O5S/c1-5-29-20(27)15-12(3)17(21(28)30-6-2)31-18(15)23-22-16-13(4)24-25(19(16)26)14-10-8-7-9-11-14/h7-11,24H,5-6H2,1-4H3
SMILES:
Molecular Formula: C21H22N4O5S
Molecular Weight: 442.5 g/mol

diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate

CAS No.:

Cat. No.: VC16300514

Molecular Formula: C21H22N4O5S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate -

Specification

Molecular Formula C21H22N4O5S
Molecular Weight 442.5 g/mol
IUPAC Name diethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C21H22N4O5S/c1-5-29-20(27)15-12(3)17(21(28)30-6-2)31-18(15)23-22-16-13(4)24-25(19(16)26)14-10-8-7-9-11-14/h7-11,24H,5-6H2,1-4H3
Standard InChI Key XPJMHJUJPRQXRP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of the compound is C<sub>21</sub>H<sub>22</sub>N<sub>4</sub>O<sub>5</sub>S, with a molecular weight of 442.5 g/mol. Its IUPAC name, diethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate, reflects the integration of a thiophene ring substituted with ester groups and a pyrazole-derived hydrazinyl group. The canonical SMILES representation (CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C) further elucidates the spatial arrangement of functional groups.

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>22</sub>N<sub>4</sub>O<sub>5</sub>S
Molecular Weight442.5 g/mol
IUPAC NameDiethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate
CAS NumberNot publicly disclosed
PubChem Compound ID3720793

Structural Analysis

The compound’s structure comprises a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at positions 2 and 4 with ethyl carboxylate groups. Position 5 of the thiophene is functionalized with a hydrazinyl linker, which connects to a 3-methyl-5-oxo-1-phenyl-4H-pyrazole moiety. The pyrazole ring features a keto group at position 5 and a phenyl substituent at position 1, contributing to its planar geometry and potential for π-π interactions. The (2E)-configuration of the hydrazine bridge ensures spatial alignment critical for biological activity.

Synthesis and Preparation Methods

Reaction Pathway

The synthesis involves a multi-step sequence starting with the preparation of the thiophene core. Dimethyl malonate derivatives are condensed with formamide compounds (e.g., DMF) and alkylating agents (e.g., dimethyl sulfate) under basic conditions to form intermediate enamine structures . Subsequent cyclization with methylhydrazine or hydrazine hydrate yields the pyrazole-thiophene hybrid framework. Hydrolysis and decarboxylation under acidic conditions (e.g., sulfuric acid) finalize the structure .

Optimization Strategies

Key parameters influencing yield and purity include:

  • Temperature control: Cyclization reactions are conducted at −10°C to 20°C to minimize isomer formation .

  • Solvent selection: Polar aprotic solvents like DMF enhance reaction selectivity, while toluene facilitates phase separation during workup .

  • Catalyst use: Alkali metal bases (e.g., K<sub>2</sub>CO<sub>3</sub>) promote efficient enamine formation.

Applications in Material Science

The compound’s extended π-conjugation system and thermal stability (decomposition temperature >250°C) make it a candidate for organic semiconductors. Its electron-deficient thiophene core could enhance charge transport in photovoltaic devices.

Recent Research Developments

A 2024 study optimized the synthesis to achieve a 92% yield by replacing dimethyl sulfate with eco-friendly methylating agents (e.g., dimethyl carbonate) . Computational modeling has also identified derivatives with enhanced binding affinity for bacterial penicillin-binding proteins.

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